molecular formula C28H19FN2O4 B607734 4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 916232-21-8

4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No. B607734
M. Wt: 466.46
InChI Key: IZPMWFSVTDOCDI-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GS-143 is an inhibitor of IκBα ubiquitylation. It inhibits ubiquitylation of phosphorylated IκBα mediated by the SCFβTrCP1 E3 ubiquitin ligase complex in vitro (IC50 = 5.2 μM) and reduces TNF-α-induced degradation of phosphorylated IκBα, but not β-catenin, another SCFβTrCP1 substrate, in HeLa S3 cells. GS-143 inhibits LPS-induced expression of TNF-α, IL-6, IL-12, ICAM-1, and NF-κB in THP-1 cells in a concentration-dependent manner. Intranasal administration of GS-143 (32 μg/animal) reduces the number of eosinophils, lymphocytes, and total cells in bronchoalveolar lavage fluid (BALF) in an ovalbumin-sensitized mouse model of allergic asthma.
GS-143 is a ß-TrCP1 ligase inhibitor.

Scientific Research Applications

Stereochemical Peculiarities

The stereochemical properties of compounds similar to 4-(3-Benzyl-4-{[5-(2-Fluorophenyl)Furan-2-Yl]Methylidene}-5-Oxo-4,5-Dihydro-1H-Pyrazol-1-Yl)Benzoic Acid have been studied. For instance, a study by Borisova et al. (2016) on crystal structures of closely related compounds shows that these compounds cannot be transformed into 3b,6-epoxypyrazolo[5,1-a]isoindoles through a thermal intramolecular Diels–Alder reaction (Borisova et al., 2016).

Antitumor Activity

A series of pyrazol-5(4H)-one derivatives, which are structurally similar to the compound , have shown significant antitumor activity. Jing et al. (2012) synthesized such derivatives and evaluated their anticancer activity against five cancer cells. These compounds displayed notable activity against A549 and PC-9 cancer cells, indicating potential as lung cancer inhibitory agents (Jing et al., 2012).

Analgesic and Antibacterial Activity

The compound's analogs have also demonstrated analgesic and antibacterial activities. Oleshchuk et al. (2019) found that derivatives of 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, which shares a similar structure, exhibit these properties (Oleshchuk et al., 2019).

Synthesis and Structural Characterization

Kariuki et al. (2021) synthesized and characterized isostructural compounds that are structurally similar to the compound of interest. Their study focuses on the synthesis and crystallization aspects, providing insights into the structural properties of these compounds (Kariuki et al., 2021).

Regioselective Synthesis

The regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions is another area of interest. Quiroga et al. (2007) demonstrated a novel protocol for synthesizing such compounds, which might be applicable to the synthesis of the compound (Quiroga et al., 2007).

Synthesis of Novel N-(3-Chloro-4-Flurophenyl) Derivatives

Sunder and Maleraju (2013) explored the synthesis of derivatives related to the compound of interest. These derivatives were evaluated for their anti-inflammatory activity, showing significant results (Sunder & Maleraju, 2013).

Novel Pyrazole Derivatives

The synthesis of novel pyrazole derivatives is another application. Erdem et al. (2017) reported on such derivatives, focusing on their structural characterization and potential applications (Erdem et al., 2017).

properties

IUPAC Name

4-[(4E)-3-benzyl-4-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN2O4/c29-24-9-5-4-8-22(24)26-15-14-21(35-26)17-23-25(16-18-6-2-1-3-7-18)30-31(27(23)32)20-12-10-19(11-13-20)28(33)34/h1-15,17H,16H2,(H,33,34)/b23-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPMWFSVTDOCDI-HAVVHWLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C(=O)C2=CC3=CC=C(O3)C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC\2=NN(C(=O)/C2=C/C3=CC=C(O3)C4=CC=CC=C4F)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 2
4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 3
4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 4
4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 5
4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 6
4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.